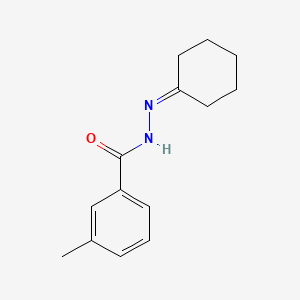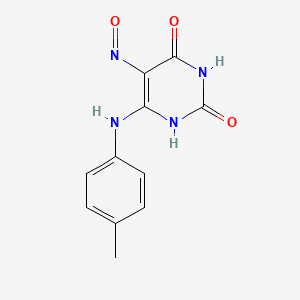![molecular formula C13H21N3O B14164413 6'-methyl-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-pyrido[4,3-d]pyrimidin]-4'(3'H)-one CAS No. 91680-20-5](/img/structure/B14164413.png)
6'-methyl-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-pyrido[4,3-d]pyrimidin]-4'(3'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-Methyl-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-pyrido[4,3-d]pyrimidin]-4’(3’H)-one is a heterocyclic compound that features a spiro connection between a cyclohexane ring and a pyrido[4,3-d]pyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-methyl-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-pyrido[4,3-d]pyrimidin]-4’(3’H)-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where the compound is formed by the aminomethylation of a precursor molecule. The reaction typically involves the use of formaldehyde and methylamine in an alcoholic solvent such as methanol . The reaction conditions, including temperature and reaction time, can be optimized to achieve the best yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6’-Methyl-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-pyrido[4,3-d]pyrimidin]-4’(3’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions, including solvent choice, temperature, and reaction time, can vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
6’-Methyl-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-pyrido[4,3-d]pyrimidin]-4’(3’H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 6’-methyl-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-pyrido[4,3-d]pyrimidin]-4’(3’H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds include other spiro-heterocyclic systems, such as:
- 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one
- 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Uniqueness
6’-Methyl-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-pyrido[4,3-d]pyrimidin]-4’(3’H)-one is unique due to its specific spiro connection and the presence of a methyl group at the 6’ position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
特性
CAS番号 |
91680-20-5 |
|---|---|
分子式 |
C13H21N3O |
分子量 |
235.33 g/mol |
IUPAC名 |
6-methylspiro[3,5,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C13H21N3O/c1-16-8-5-11-10(9-16)12(17)15-13(14-11)6-3-2-4-7-13/h14H,2-9H2,1H3,(H,15,17) |
InChIキー |
CXJMPLVBRGXXRH-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C(C1)C(=O)NC3(N2)CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


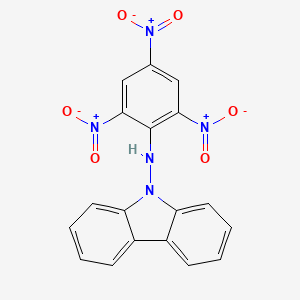
![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-[3-(1H-indazol-4-yl)-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-, ethyl ester](/img/structure/B14164354.png)
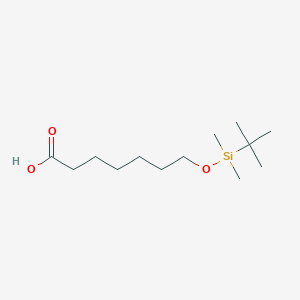
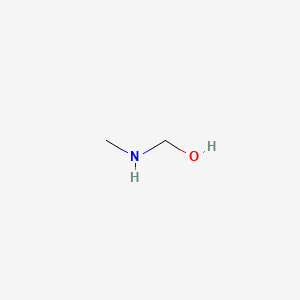


![[1,6,7-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B14164385.png)
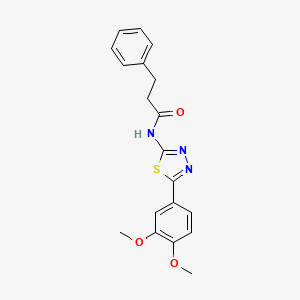
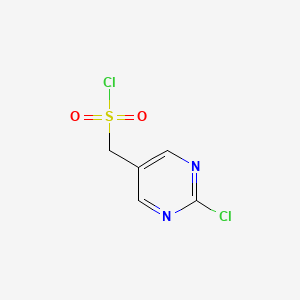
![ethyl 3-[3-cyano-4-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B14164396.png)
![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-ethoxy-1H-benzimidazole](/img/structure/B14164402.png)
